(2-fluorophenyl)methyl 1-[(2-fluorophenyl)methyl]piperidine-4-carboxylate (2-fluorophenyl)methyl 1-[(2-fluorophenyl)methyl]piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1261230-74-3
VCID: VC8225131
InChI: InChI=1S/C20H21F2NO2/c21-18-7-3-1-5-16(18)13-23-11-9-15(10-12-23)20(24)25-14-17-6-2-4-8-19(17)22/h1-8,15H,9-14H2
SMILES: C1CN(CCC1C(=O)OCC2=CC=CC=C2F)CC3=CC=CC=C3F
Molecular Formula: C20H21F2NO2
Molecular Weight: 345.4 g/mol

(2-fluorophenyl)methyl 1-[(2-fluorophenyl)methyl]piperidine-4-carboxylate

CAS No.: 1261230-74-3

Cat. No.: VC8225131

Molecular Formula: C20H21F2NO2

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

(2-fluorophenyl)methyl 1-[(2-fluorophenyl)methyl]piperidine-4-carboxylate - 1261230-74-3

Specification

CAS No. 1261230-74-3
Molecular Formula C20H21F2NO2
Molecular Weight 345.4 g/mol
IUPAC Name (2-fluorophenyl)methyl 1-[(2-fluorophenyl)methyl]piperidine-4-carboxylate
Standard InChI InChI=1S/C20H21F2NO2/c21-18-7-3-1-5-16(18)13-23-11-9-15(10-12-23)20(24)25-14-17-6-2-4-8-19(17)22/h1-8,15H,9-14H2
Standard InChI Key PGCLVXYMXCZCRX-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)OCC2=CC=CC=C2F)CC3=CC=CC=C3F
Canonical SMILES C1CN(CCC1C(=O)OCC2=CC=CC=C2F)CC3=CC=CC=C3F

Introduction

Chemical Identity and Structural Features

The molecular formula of (2-fluorophenyl)methyl 1-[(2-fluorophenyl)methyl]piperidine-4-carboxylate is C₂₁H₂₁F₂NO₂, with a molecular weight of 369.40 g/mol. The compound’s structure comprises:

  • A piperidine core (a six-membered heterocyclic ring with one nitrogen atom).

  • Two (2-fluorophenyl)methyl groups attached to the nitrogen atom and the 4-position of the piperidine ring.

  • A methyl ester functional group at the 4-position, enhancing solubility and reactivity.

The presence of fluorine atoms at the ortho-positions of the phenyl rings influences electronic properties and lipophilicity, potentially affecting biological interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₂₁F₂NO₂
Molecular Weight369.40 g/mol
IUPAC Name(2-Fluorophenyl)methyl 1-[(2-fluorophenyl)methyl]piperidine-4-carboxylate
CAS Registry NumberNot yet assigned
SMILESCOC(=O)C1CCN(CC2=C(C=CC=C2)F)CC1CC3=C(C=CC=C3)F

Synthesis and Reaction Pathways

The synthesis of this compound likely follows multi-step protocols analogous to those used for structurally related piperidine derivatives . A proposed pathway involves:

  • Piperidine Core Formation: Cyclization of appropriate amine precursors to generate the piperidine ring.

  • Introduction of Fluorophenyl Groups: Alkylation using (2-fluorophenyl)methyl halides under basic conditions.

  • Esterification: Reaction with methyl chloroformate to install the carboxylate group.

Critical parameters such as temperature (typically 0–80°C), solvents (e.g., dichloromethane, DMF), and catalysts (e.g., triethylamine) optimize yield and purity . For instance, a patent detailing the synthesis of 4-(4'-fluorophenyl)piperidines highlights the use of sodium nitrite and hydrochloric acid for diazotization, followed by fluorination with ammonium tetrafluoroborate . Adapting such methods could enable the selective incorporation of ortho-fluorine substituents.

Physicochemical Properties

The compound’s properties are inferred from analogs:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ester group.

  • Lipophilicity: Enhanced by fluorinated aryl groups (logP ≈ 3.2 predicted).

  • Stability: Susceptible to hydrolysis under acidic or alkaline conditions, necessitating anhydrous storage .

Spectroscopic data for related compounds include:

  • ¹H NMR: Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 3.6–4.0 ppm (ester methyl and methylene groups).

  • MS (ESI+): m/z 369.40 [M+H]⁺.

CompoundTherapeutic TargetKey Structural Difference
Paroxetine (SSRI)Serotonin transporterSingle fluorophenyl group
Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate Enzyme intermediateNo benzyl substitution
Target CompoundUnderexploredDual ortho-fluorophenyl groups

Future Directions and Research Gaps

Despite its synthetic feasibility, empirical data on this compound remain scarce. Priority research areas include:

  • Pharmacological Profiling: Screening against kinase or GPCR panels to identify lead candidates.

  • Metabolic Studies: Assessing esterase-mediated hydrolysis to evaluate prodrug potential.

  • Crystallography: Resolving 3D structure to guide structure-activity relationship (SAR) studies.

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